![molecular formula C35H26 B1361228 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene CAS No. 2519-10-0](/img/structure/B1361228.png)
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene
Overview
Description
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene is an organochemical compound . It has a molecular formula of C35H26 . The compound is also known by other names such as Pentaphenylcyclopentadiene and Cyclopenta-1,3-diene-1,2,3,4,5-pentaylpentabenzene .
Molecular Structure Analysis
The molecular weight of 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene is 446.6 g/mol . Its structure includes a cyclopentadiene ring with five phenyl groups attached to it . The InChI key for this compound is YGLVWOUNCXBPJF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 446.6 g/mol . It has a computed XLogP3-AA value of 8, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 5 .Scientific Research Applications
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene: Scientific Research Applications
Electroluminescence Efficiency Enhancement: 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene (PPCP) is used as a dopant for poly(3-alkylthiophene) diodes. This application aims to enhance the electroluminescence efficiency of these diodes, which are crucial components in organic light-emitting diode (OLED) displays and other optoelectronic devices .
Preparation of Monodisperse and Highly Fluorescent Silica Nanoparticles PPCP plays a role in the synthesis of monodisperse and highly fluorescent silica nanoparticles. These nanoparticles have potential applications in bioimaging, diagnostics, and as markers for tracking biological processes due to their brightness and stability .
Future Directions
The compound has been used in the preparation of monodisperse and highly fluorescent silica nanoparticles . It has also been used as a dopant for poly (3-alkylthiophene) diodes to enhance their electroluminescence efficiency . These applications suggest potential future directions in the fields of nanotechnology and electronics .
Mechanism of Action
Target of Action
The primary target of Pentaphenylcyclopentadiene (PPCP) is in the field of optoelectronics. It has been used as a dopant for poly (3-alkylthiophene) diodes . The role of PPCP in this context is to enhance the electroluminescence efficiency of these diodes .
Mode of Action
PPCP interacts with its targets by absorbing excitation light and propagating the photoluminescence (PL) emission . This interaction results in enhanced electroluminescence efficiency when PPCP is used as a dopant in poly (3-alkylthiophene) diodes .
Biochemical Pathways
Its role in enhancing electroluminescence efficiency suggests that it may influence pathways related to light absorption and emission .
Pharmacokinetics
It’s known that ppcp is soluble in pyridine , which could potentially impact its bioavailability.
Result of Action
The result of PPCP’s action is the enhancement of electroluminescence efficiency in poly (3-alkylthiophene) diodes . Additionally, PPCP has been used in the preparation of monodisperse and highly fluorescent silica nanoparticles .
Action Environment
The action, efficacy, and stability of PPCP can be influenced by environmental factors. For instance, the optical properties of PPCP, such as its ability to absorb excitation light and propagate PL emission, may be affected by the light conditions in its environment . .
properties
IUPAC Name |
(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28/h1-25,31H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLVWOUNCXBPJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348319 | |
Record name | 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene | |
CAS RN |
2519-10-0 | |
Record name | 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.